ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a unique fusion of chromeno, pyrrol, and benzothiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and complex structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common approach includes the condensation of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes, followed by cyclization and esterification reactions . The reaction conditions often involve heating in acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and potential biological activities.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl 2-(3,9-dioxo-1-phenyl-3,9-d
Properties
Molecular Formula |
C27H18N2O5S |
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Molecular Weight |
482.5 g/mol |
IUPAC Name |
ethyl 2-(3,9-dioxo-1-phenyl-1H-chromeno[2,3-c]pyrrol-2-yl)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C27H18N2O5S/c1-2-33-26(32)16-12-13-18-20(14-16)35-27(28-18)29-22(15-8-4-3-5-9-15)21-23(30)17-10-6-7-11-19(17)34-24(21)25(29)31/h3-14,22H,2H2,1H3 |
InChI Key |
AWFMWWFDBIAIFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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